N-Methylflindersine

Description

This compound has been reported in Zanthoxylum simulans, Zanthoxylum wutaiense, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

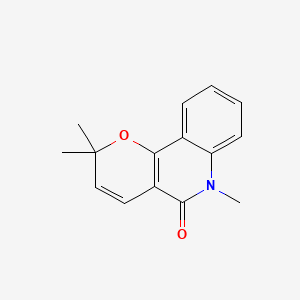

IUPAC Name |

2,2,6-trimethylpyrano[3,2-c]quinolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-15(2)9-8-11-13(18-15)10-6-4-5-7-12(10)16(3)14(11)17/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZFGBNKPOVCHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198374 |

Source

|

| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50333-13-6 |

Source

|

| Record name | N-Methylflindersine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50333-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydro-2,2,6-trimethyl-5H-pyrano(3,2-c)quinolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050333136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50333-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIHYDRO-2,2,6-TRIMETHYL-5H-PYRANO(3,2-C)QUINOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN569UDJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylflindersine: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylflindersine, a quinoline alkaloid found in several plant species of the Rutaceae family, has garnered interest for its diverse biological activities, including insect antifeedant properties and the inhibition of superoxide production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound. Detailed methodologies for key experiments are described, and relevant biological pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference.

Chemical Structure and Identification

N-Methylflersine is a heterocyclic compound featuring a pyrano[3,2-c]quinoline core. The systematic IUPAC name for this compound is 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one.[1] Its chemical structure is characterized by a fusion of a quinolinone system with a dimethylpyran ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one[1] |

| Molecular Formula | C₁₅H₁₅NO₂[1] |

| CAS Number | 50333-13-6[1] |

| SMILES | CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C[1] |

| InChIKey | RJZFGBNKPOVCHQ-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, formulation, and analysis.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Weight | 241.28 g/mol [1] |

| Appearance | Solid powder |

| Melting Point | 85 °C |

| Boiling Point (Predicted) | 365.8 ± 42.0 °C |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ |

| pKa (Predicted) | 0.40 ± 0.40 |

| ¹³C NMR (CDCl₃, δ) | Data not explicitly found, but expected to show characteristic peaks for the quinoline and pyran rings, as well as the methyl groups. |

| Mass Spectrometry (EI-MS) | m/z 241 (M+), 226, 198, 185, 170, 154, 142, 128, 115, 102[1] |

| IR Spectroscopy (KBr, cm⁻¹) | Specific data not found. Expected characteristic peaks for C=O (quinolinone), C-O-C (pyran), aromatic C=C, and C-H stretching and bending vibrations. |

| UV-Vis Spectroscopy (λmax) | Specific data not found. The quinoline chromophore is expected to exhibit characteristic absorption bands in the UV region. |

Synthesis

This compound is a natural product that can be isolated from various plant species, including those from the Zanthoxylum and Fagara genera.[1] While total synthesis of this compound has been a subject of research, a common strategy for constructing the pyrano[3,2-c]quinolin-5-one core involves the condensation of a 4-hydroxyquinolin-2-one derivative with 3-methylbut-2-enal.

General Synthetic Approach: Condensation Reaction

A plausible synthetic route to the core structure of this compound is outlined below. This approach is based on established methods for the synthesis of related pyranoquinolinone alkaloids.

Caption: General synthetic workflow for the pyrano[3,2-c]quinolin-5-one core.

Experimental Protocol: Synthesis of the Pyrano[3,2-c]quinolin-5-one Core

Materials:

-

4-hydroxy-1-methylquinolin-2(1H)-one

-

3-methylbut-2-enal (senecialdehyde)

-

Lewis acid catalyst (e.g., BF₃·OEt₂) or a dehydrating agent

-

Anhydrous solvent (e.g., dioxane, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one in an anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst or dehydrating agent.

-

Add 3-methylbut-2-enal dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired pyrano[3,2-c]quinolin-5-one derivative.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit several biological activities, most notably as an insect antifeedant and as an inhibitor of superoxide production.

Inhibition of Superoxide Production

This compound has been shown to inhibit the production of superoxide radicals. This activity is significant as excessive superoxide production is implicated in various pathological conditions, including inflammation and neurodegenerative diseases.

This protocol describes a common method to assess the superoxide scavenging activity of a compound using the nitroblue tetrazolium (NBT) reduction assay.

Caption: Workflow for the NBT superoxide scavenging assay.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Nitroblue tetrazolium (NBT) solution

-

Reduced nicotinamide adenine dinucleotide (NADH) solution

-

Phenazine methosulfate (PMS) solution

Procedure:

-

In a 96-well microplate, add the phosphate buffer, NBT solution, and NADH solution to each well.

-

Add different concentrations of this compound to the test wells. Add the solvent as a control.

-

Initiate the reaction by adding PMS solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

-

Measure the absorbance of the reaction mixture at 560 nm using a microplate reader. The absorbance is due to the formation of formazan from the reduction of NBT by superoxide radicals.

-

The percentage inhibition of superoxide generation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively elucidated, its ability to inhibit superoxide production suggests potential interactions with pathways sensitive to redox status.

Hypothetical Involvement in NF-κB and MAPK Signaling

Reactive oxygen species (ROS), including superoxide, are known to activate pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By reducing superoxide levels, this compound could potentially attenuate the activation of these pathways, leading to anti-inflammatory effects.

Caption: Hypothetical mechanism of this compound's anti-inflammatory action.

Further research is required to validate the direct effects of this compound on these and other signaling cascades.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and interesting biological activities. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring its therapeutic potential. The provided methodologies for synthesis and biological assays offer a starting point for further investigation into its mechanism of action and potential applications. Future studies should focus on elucidating its specific molecular targets and its effects on relevant signaling pathways to fully understand its pharmacological profile.

References

The Biosynthesis of N-Methylflindersine in Plants: A Technical Guide for Researchers

Abstract

N-Methylflindersine, a pyranoquinoline alkaloid found in various species of the Rutaceae family, exhibits a range of biological activities, making it a compound of interest for drug development. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. Drawing upon research into the biosynthesis of related quinoline and quinolone alkaloids, this document outlines the key enzymatic steps, proposes a logical reaction sequence, and details the experimental methodologies required for pathway elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals working on plant-based natural products.

Introduction

Quinoline alkaloids are a diverse group of nitrogen-containing secondary metabolites prevalent in the plant kingdom, particularly within the Rutaceae family.[1] Their biosynthesis is of significant interest due to their wide array of pharmacological properties. This compound is a notable member of the pyranoquinoline subclass, characterized by a quinolone core fused to a dimethylpyran ring and an N-methyl group. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, extensive research on related alkaloids provides a strong foundation for proposing a putative pathway. This guide synthesizes current knowledge to present a detailed model of this compound biosynthesis, from primary metabolic precursors to the final product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic process commencing with precursors from primary metabolism. The pathway can be conceptually divided into three main stages: formation of the quinolone core, prenylation and cyclization to form the pyran ring, and final N-methylation.

Formation of the 4-Hydroxy-1-methyl-2-quinolone Core

The initial steps are believed to be analogous to the biosynthesis of 2-alkylquinolones (2AQs) in the medicinal plant Evodia rutaecarpa, also a member of the Rutaceae family.[2][3] This process involves the convergence of the shikimate and fatty acid biosynthesis pathways.

-

Anthranilate to N-Methylanthraniloyl-CoA: The pathway is initiated with anthranilic acid, a product of the shikimate pathway. Anthranilic acid is first methylated by an N-methyltransferase to yield N-methylanthranilic acid. This intermediate is then activated by a CoA ligase to form N-methylanthraniloyl-CoA.

-

Polyketide Synthase (PKS) Mediated Condensation: A type III polyketide synthase, specifically an alkylquinolone synthase (AQS) , is proposed to catalyze the condensation of N-methylanthraniloyl-CoA with malonyl-CoA.[2][3] This reaction proceeds through decarboxylation and a series of condensation and cyclization reactions to form the foundational 4-hydroxy-1-methyl-2-quinolone scaffold.

Prenylation and Pyran Ring Formation

The formation of the characteristic pyran ring of flindersine is hypothesized to proceed through the addition of a dimethylallyl pyrophosphate (DMAPP) unit, a product of the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

-

Prenylation: A prenyltransferase (PT) is predicted to catalyze the C-prenylation of the 4-hydroxy-1-methyl-2-quinolone intermediate, likely at the C-3 position, to yield a 3-dimethylallyl-4-hydroxy-1-methyl-2-quinolone.

-

Oxidative Cyclization: The formation of the pyran ring is likely achieved through an oxidative cyclization reaction. This is a common mechanism in the biosynthesis of pyrano-heterocyclic natural products. A cytochrome P450 monooxygenase (CYP450) or a similar oxidase is proposed to catalyze this step, leading to the formation of flindersine.

N-Methylation

The final step in the biosynthesis of this compound is the methylation of the nitrogen atom of the quinolone ring of flindersine.

-

N-Methylation: A specific S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT) is hypothesized to catalyze the transfer of a methyl group from SAM to the nitrogen atom of flindersine, yielding this compound.[2][3]

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for the this compound biosynthetic pathway. The following table is provided as a template for researchers to populate as data becomes available through experimental work.

| Enzyme | Substrate(s) | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/mg·min) | Product(s) | Plant Source | Reference |

| N-Methyltransferase (putative) | Anthranilic acid, SAM | TBD | TBD | TBD | N-Methylanthranilic acid | TBD | TBD |

| CoA Ligase (putative) | N-Methylanthranilic acid, CoA, ATP | TBD | TBD | TBD | N-Methylanthraniloyl-CoA | TBD | TBD |

| Alkylquinolone Synthase (putative) | N-Methylanthraniloyl-CoA, Malonyl-CoA | TBD | TBD | TBD | 4-Hydroxy-1-methyl-2-quinolone | TBD | TBD |

| Prenyltransferase (putative) | 4-Hydroxy-1-methyl-2-quinolone, DMAPP | TBD | TBD | TBD | 3-Dimethylallyl-4-hydroxy-1-methyl-2-quinolone | TBD | TBD |

| Cytochrome P450 (putative) | 3-Dimethylallyl-4-hydroxy-1-methyl-2-quinolone | TBD | TBD | TBD | Flindersine | TBD | TBD |

| N-Methyltransferase (putative) | Flindersine, SAM | TBD | TBD | TBD | This compound | TBD | TBD |

TBD: To Be Determined

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes

-

Transcriptome Sequencing and Co-expression Analysis:

-

Objective: To identify candidate genes involved in the pathway by correlating their expression with the accumulation of this compound.

-

Protocol:

-

Grow the plant of interest (e.g., a Flindersia species) under conditions known to induce alkaloid production.

-

Collect tissue samples from different organs (leaves, stems, roots) and at different developmental stages.

-

Extract total RNA from each sample and perform high-throughput RNA sequencing (RNA-Seq).

-

Simultaneously, extract and quantify this compound and its putative precursors from parallel samples using LC-MS.

-

Perform a co-expression analysis to identify genes whose expression profiles are highly correlated with the accumulation of the target compounds.

-

Prioritize candidate genes based on homology to known enzymes in alkaloid biosynthesis (e.g., methyltransferases, PKSs, prenyltransferases, CYP450s).

-

-

Functional Characterization of Candidate Enzymes

-

Heterologous Expression and in vitro Enzyme Assays:

-

Objective: To confirm the catalytic activity of candidate enzymes.

-

Protocol:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET for E. coli or pYES for yeast).

-

Transform the expression host and induce protein expression.

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Perform in vitro enzyme assays by incubating the purified enzyme with the putative substrate(s) and any necessary co-factors (e.g., SAM for methyltransferases, DMAPP for prenyltransferases).

-

Analyze the reaction products by LC-MS and NMR to confirm their identity.

-

-

-

Transient Expression in Nicotiana benthamiana:

-

Objective: To reconstitute parts of or the entire pathway in a heterologous plant system.

-

Protocol:

-

Clone the candidate genes into plant expression vectors.

-

Infiltrate Agrobacterium tumefaciens strains carrying these constructs into the leaves of N. benthamiana.

-

Co-infiltrate multiple constructs to test combinations of enzymes.

-

If necessary, feed the leaves with pathway intermediates.

-

After several days of incubation, harvest the leaf tissue, extract metabolites, and analyze for the production of the expected intermediates and final product by LC-MS.

-

-

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the elucidation of a plant natural product biosynthetic pathway.

Caption: General experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The immediate priorities are the identification and functional characterization of the specific enzymes involved, particularly the prenyltransferase and the cytochrome P450 responsible for the pyran ring formation, as well as the N-methyltransferases. The experimental protocols outlined in this guide offer a roadmap for achieving these goals. Successful elucidation of this pathway will not only deepen our understanding of alkaloid biosynthesis in the Rutaceae family but also open up avenues for the metabolic engineering of this compound and the production of novel, bioactive derivatives for pharmaceutical applications.

References

- 1. Tandem Prenyltransferases Catalyze Isoprenoid Elongation and Complexity Generation in Biosynthesis of Quinolone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. O- and N-Methyltransferases in benzylisoquinoline alkaloid producing plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into N-Methylflindersine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylflindersine, a quinoline alkaloid with the chemical formula C₁₅H₁₅NO₂, has garnered interest within the scientific community for its potential biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, this document explores potential signaling pathways that may be modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following sections present the available mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Mass spectrometry analysis of this compound provides key information regarding its molecular weight and fragmentation pattern, which aids in confirming its chemical structure.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.28 g/mol |

| Ionization Mode | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Key m/z Peaks | |

| 241 | [M]⁺ (Molecular Ion) |

| 226 | [M-CH₃]⁺ |

| 227 | |

| 240 | |

| 77 |

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Experimental Protocols

The following are generalized experimental protocols that are typically employed for the acquisition of spectroscopic data for quinoline alkaloids like this compound.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a common instrument for the analysis of volatile and semi-volatile compounds like this compound.

Procedure:

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Chromatographic Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain detailed structural information by analyzing the magnetic properties of atomic nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to provide the necessary resolution for structural elucidation.

Procedure:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to avoid solvent interference in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and various NMR experiments are performed.

-

¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, aiding in the complete and unambiguous assignment of all signals.

-

-

Data Processing and Analysis: The acquired data is processed using specialized software to generate the NMR spectra. The chemical shifts, coupling constants, and signal integrations are then analyzed to determine the complete structure of the molecule.

Potential Biological Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, the broader class of quinoline alkaloids has been shown to exhibit a range of biological activities, including anticancer and neuroprotective effects. These activities are often linked to the modulation of key cellular signaling pathways.

Potential Anticancer Activity and Associated Signaling

Quinoline alkaloids have been reported to induce apoptosis and inhibit cell proliferation in cancer cell lines. This suggests that this compound could potentially interact with pathways such as:

-

p53 Signaling Pathway: The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis. Some quinoline alkaloids have been shown to activate the p53 pathway, leading to cancer cell death.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is often dysregulated in cancer. Modulation of this pathway can affect cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and growth. Inhibition of this pathway is a common mechanism for anticancer agents.

Caption: Potential anticancer signaling pathways modulated by this compound.

Potential Neuroprotective Activity and Associated Signaling

Natural compounds, including some alkaloids, have shown promise in protecting neurons from damage. Potential pathways that could be influenced by this compound include:

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress, a common factor in neurodegenerative diseases.

-

CREB Signaling Pathway: The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. Modulation of CREB signaling can have neuroprotective effects.

Caption: A logical workflow of potential neuroprotective mechanisms of this compound.

Conclusion

This technical guide consolidates the currently available spectroscopic data for this compound and provides a framework for its experimental analysis. While the complete NMR spectral data remains to be fully elucidated in publicly accessible literature, the provided mass spectrometry data serves as a valuable point of reference. The exploration of potential signaling pathways, based on the activities of related quinoline alkaloids, offers promising avenues for future research into the pharmacological applications of this compound. As more data becomes available, this guide will be updated to provide an even more comprehensive resource for the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N-Methylflindersine

This technical guide provides a comprehensive overview of this compound, a quinoline alkaloid with notable biological activities. This document consolidates key chemical data, experimental methodologies, and known physiological effects to serve as a valuable resource for ongoing and future research.

Core Chemical and Physical Data

This compound is a natural product that has been isolated from various plant species, including those from the Rutaceae family such as Zanthoxylum simulans and Zanthoxylum wutaiense. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50333-13-6 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][2][4] |

| Molecular Weight | 241.29 g/mol | [3] |

| IUPAC Name | 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |

| Synonyms | 2,2,6-Trimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinoline-5-one | [2] |

| Compound Type | Alkaloid | [4] |

| Physical Description | Powder | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, most notably as an insect antifeedant and as an anti-inflammatory agent through the inhibition of superoxide production in neutrophils.

This compound has been identified as a potent insect antifeedant. The following protocol outlines a common method for evaluating this activity.

Experimental Protocol: Leaf Disc No-Choice Antifeedant Assay

-

Preparation of Test Substance: Prepare various concentrations of this compound by dissolving it in a suitable solvent, such as acetone.

-

Leaf Disc Preparation: Cut leaf discs of a consistent size from a plant species that is a known food source for the target insect (e.g., castor bean leaves for Spodoptera litura).

-

Application of Test Substance: Uniformly apply a specific volume of each this compound concentration to the surface of the leaf discs. A control group of leaf discs should be treated with the solvent only.

-

Experimental Setup: Place individual leaf discs in separate petri dishes lined with moist filter paper to prevent desiccation.

-

Insect Introduction: Introduce a single, pre-starved insect larva (e.g., third or fourth instar) into each petri dish.

-

Data Collection: After a defined period (e.g., 24 hours), measure the area of the leaf disc consumed by each larva. This can be done using digital imaging software.

-

Calculation of Antifeedant Index: Calculate the percentage of feeding inhibition for each concentration compared to the control group.

This compound has been shown to inhibit the production of superoxide by neutrophils when stimulated by N-formylmethionyl-leucyl-phenylalanine (fMLP). This suggests a potential anti-inflammatory mechanism.

Experimental Protocol: Neutrophil Superoxide Production Assay

-

Isolation of Neutrophils: Isolate human neutrophils from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Pre-incubation with this compound: Incubate the isolated neutrophils with various concentrations of this compound for a specified period.

-

Stimulation of Neutrophils: Induce superoxide production by stimulating the neutrophils with fMLP.

-

Measurement of Superoxide Production: Quantify the amount of superoxide produced using a suitable detection method, such as the reduction of cytochrome c or a chemiluminescence-based assay (e.g., using luminol or lucigenin).

-

Data Analysis: Determine the concentration of this compound that results in a 50% inhibition of superoxide production (IC₅₀ value).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflow for the isolation of alkaloids and a proposed signaling pathway for fMLP-induced superoxide production in neutrophils, which this compound is known to inhibit.

References

- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.ufc.br [repositorio.ufc.br]

- 4. An inhibitor of cyclic AMP-dependent protein kinase enhances the superoxide production of human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of N-Methylflindersine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide and template for the biological activity screening of a novel natural product, using N-Methylflindersine as a representative example. Due to the limited publicly available data specifically detailing the comprehensive biological screening of this compound, the quantitative data, detailed experimental protocols, and signaling pathways presented herein are illustrative and hypothetical. They are designed to meet the structural and content requirements of this guide and to demonstrate a best-practice approach to such a scientific endeavor.

Introduction

This compound is a quinoline alkaloid that has been isolated from several plant species, including Zanthoxylum simulans and Toddalia asiatica. As a member of the Rutaceae family, which is known for producing a rich diversity of bioactive secondary metabolites, this compound presents an interesting candidate for comprehensive biological activity screening. This guide outlines a systematic approach to evaluating the potential therapeutic properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The methodologies, data presentation, and workflow visualizations provided are intended to serve as a robust framework for the initial stages of drug discovery and development.

Anticancer Activity Screening

The evaluation of the anticancer potential of this compound involves a tiered screening approach, beginning with in vitro cytotoxicity assays against a panel of human cancer cell lines, followed by mechanistic studies to elucidate its mode of action.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.

Materials:

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])

-

Normal human cell line (e.g., HEK293 [embryonic kidney])

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 |

| HCT116 | Colorectal Carcinoma | 18.3 ± 1.5 |

| PC-3 | Prostate Adenocarcinoma | 25.1 ± 2.8 |

| HEK293 | Normal Embryonic Kidney | > 100 |

Visualization: Hypothetical Anticancer Screening Workflow

Anticancer screening workflow for this compound.

Visualization: Hypothetical Signaling Pathway of this compound in Cancer Cells

Hypothesized MAPK signaling pathway modulation by this compound.

Antimicrobial Activity Screening

The antimicrobial potential of this compound is assessed against a panel of pathogenic bacteria and fungi to determine its spectrum of activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound (dissolved in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

96-well microplates

-

Microbial inoculums (adjusted to 0.5 McFarland standard)

-

Incubator (37°C for bacteria, 30°C for fungi)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates for 18-24 hours for bacteria and 48 hours for fungi.

-

Visually inspect the wells for turbidity to determine the MIC. The MIC is the lowest concentration with no visible growth.

-

Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | 64 |

| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | >128 |

Visualization: Antimicrobial Screening Workflow

Workflow for antimicrobial activity screening.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of this compound are investigated using in vitro cell-based assays that model inflammatory responses. One vendor, MedchemExpress, indicates an IC50 of 4.28 µM for this compound against neutrophils, suggesting a potential anti-inflammatory effect.[1]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.

Materials:

-

This compound (dissolved in DMSO)

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Nitrite standard solution

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS and a group with LPS only.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production.

-

A parallel MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity of this compound

| Concentration (µM) | Inhibition of NO Production (%) | Cell Viability (%) |

| 1 | 12.5 ± 2.3 | 98.7 ± 1.5 |

| 5 | 35.8 ± 4.1 | 97.2 ± 2.1 |

| 10 | 62.3 ± 5.5 | 95.4 ± 3.2 |

| 25 | 85.1 ± 6.8 | 92.8 ± 4.0 |

| 50 | 88.9 ± 7.2 | 85.6 ± 5.3 |

IC50 for NO Inhibition: 7.8 µM

Visualization: Hypothetical Anti-inflammatory Signaling Pathway

Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This technical guide outlines a foundational strategy for the comprehensive biological activity screening of this compound. The illustrative data and workflows demonstrate its potential as a lead compound for further investigation in oncology, infectious diseases, and inflammatory disorders. The subsequent steps in the drug discovery pipeline would involve lead optimization, in vivo efficacy studies in animal models, and preclinical safety and toxicology assessments. The provided protocols and visualizations serve as a blueprint for researchers to systematically explore the therapeutic potential of novel natural products.

References

Preliminary Cytotoxicity of Flindersine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the preliminary cytotoxic effects of flindersine derivatives, with a specific focus on the activity of 8-Methoxyflindersine, a close analog of N-Methylflindersine. Due to the limited availability of public domain data on the specific cytotoxic effects of this compound against cancer cell lines, this document leverages a comprehensive study on 8-Methoxyflindersine to provide insights into the potential anticancer properties of this class of quinoline alkaloids. The data presented herein is derived from a study investigating the effects of 8-Methoxyflindersine on human colorectal cancer (CRC) cell lines.

Data Presentation: Cytotoxic Activity of 8-Methoxyflindersine

The antiproliferative activity of 8-Methoxyflindersine was evaluated against two human colorectal cancer cell lines, LoVo and RKO. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic effect.

| Cell Line | Compound | IC50 (µM) |

| LoVo | 8-Methoxyflindersine | Not explicitly quantified in the provided search results |

| RKO | 8-Methoxyflindersine | Not explicitly quantified in the provided search results |

Note: While the referenced study confirms significant inhibition of cell viability, specific IC50 values for 8-Methoxyflindersine were not available in the provided search results. The study proceeded with a concentration of 200 µM for subsequent mechanism-of-action experiments.

Experimental Protocols

The following methodologies are based on the study of 8-Methoxyflindersine's effect on colorectal cancer cells.

Cell Culture and Treatment

-

Cell Lines: Human colorectal cancer cell lines LoVo and RKO were utilized.

-

Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Compound Preparation: 8-Methoxyflindersine was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (Cell Viability)

-

Method: The CCK-8 (Cell Counting Kit-8) assay was employed to assess cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells were then treated with varying concentrations of 8-Methoxyflindersine for a defined period (e.g., 24 hours).

-

Following treatment, the CCK-8 solution was added to each well and incubated for a specified time.

-

The absorbance was measured at a specific wavelength using a microplate reader to determine the number of viable cells.

-

Apoptosis Analysis

-

Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.

-

Procedure:

-

LoVo and RKO cells were treated with 200 µM 8-Methoxyflindersine for 24 hours.

-

Cells were harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.

-

The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Morphological Analysis: DAPI (4′,6-diamidino-2-phenylindole) staining was used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation (pyknosis and karyorrhexis), under a fluorescence microscope.

Cell Cycle Analysis

-

Method: Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Cells were treated with 8-Methoxyflindersine for 24 hours.

-

After treatment, cells were harvested, fixed in ethanol, and treated with RNase.

-

Cells were then stained with PI.

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Western Blot Analysis

-

Method: To investigate the protein expression levels involved in the cell cycle and signaling pathways.

-

Procedure:

-

Cells were treated with 8-Methoxyflindersine, and total protein was extracted.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

-

The separated proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., CCNA, CCNB, p38, ERK1/2).

-

After washing, the membrane was incubated with a secondary antibody.

-

The protein bands were visualized using a chemiluminescence detection system.

-

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of 8-Methoxyflindersine.

Proposed Signaling Pathway for 8-Methoxyflindersine-Induced Apoptosis

Based on the findings that 8-Methoxyflindersine induces apoptosis and cell cycle arrest through the activation of the MAPK signaling pathway, the following diagram illustrates the proposed mechanism.

Caption: Proposed MAPK-mediated apoptosis pathway for 8-Methoxyflindersine.

Conclusion and Future Directions

The preliminary cytotoxic data on 8-Methoxyflindersine suggests that flindersine derivatives hold promise as potential anticancer agents, particularly for colorectal cancer. The compound induces apoptosis and causes cell cycle dysregulation, likely through the activation of the MAPK signaling pathway.

Further research is imperative to delineate the precise mechanism of action and to evaluate the cytotoxic profile of this compound specifically. Future studies should focus on:

-

Determining the IC50 values of this compound across a broad panel of cancer cell lines.

-

Elucidating the detailed molecular pathways involved in this compound-induced cell death.

-

Conducting in vivo studies to assess the efficacy and safety of this compound in animal models.

This technical guide, while centered on a close analog, provides a foundational framework for researchers and drug development professionals to pursue further investigations into the therapeutic potential of this compound.

N-Methylflindersine solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylflindersine is a quinoline alkaloid that has been isolated from various plant species, including those from the Rutaceae family. As with any compound under investigation for potential therapeutic applications, understanding its solubility characteristics in a range of solvents is a critical aspect of early-stage drug development. This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for solubility determination, and a generalized workflow for assessing compound solubility.

Physical and Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][2] |

| Molecular Weight | 241.28 g/mol | [1][2] |

| CAS Number | 50333-13-6 | [1] |

This compound Solubility Data

The following table summarizes the known quantitative and qualitative solubility of this compound in various solvents and solvent systems. The available data indicates that this compound exhibits good solubility in several common organic solvents.

| Solvent/Solvent System | Temperature | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 50 mg/mL (207.22 mM) | Not Specified |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 1.25 mg/mL (5.18 mM) | Not Specified |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 1.25 mg/mL (5.18 mM) | Not Specified |

| Chloroform | Not Specified | Soluble | Not Specified |

| Dichloromethane | Not Specified | Soluble | Not Specified |

| Ethyl Acetate | Not Specified | Soluble | Not Specified |

| Acetone | Not Specified | Soluble | Not Specified |

Note: "≥" indicates that the saturation point was not reached at this concentration.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis

The following protocol describes a standard and reliable method for determining the thermodynamic solubility of a compound like this compound.

4.1. Materials and Reagents

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Use the peak area from the HPLC chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Workflow for determining compound solubility.

Signaling Pathways

Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and biological targets.

Conclusion

This technical guide provides a consolidated overview of the known solubility of this compound and a standardized protocol for its determination. The provided data indicates good solubility in DMSO and several other organic solvents. For drug development purposes, further quantitative assessment of its solubility in aqueous and biorelevant media is recommended. The experimental protocol and workflow diagram presented herein offer a robust framework for conducting such solubility studies.

References

Methodological & Application

N-Methylflindersine: Detailed Synthesis and Purification Protocols for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis and purification of N-Methylflindersine, a quinoline alkaloid with known insect antifeedant properties. These methodologies are intended for researchers in the fields of medicinal chemistry, drug development, and chemical biology. The synthesis is presented as a two-step process, commencing with the preparation of a key precursor, 4-hydroxy-1-methyl-2(1H)-quinolone, followed by its conversion to this compound. Purification techniques and analytical characterization are also detailed.

Introduction

This compound is a natural product isolated from plants of the Rutaceae family, such as Fagara chalybea and Fagara holtziana.[1] It belongs to the pyrano[3,2-c]quinoline class of alkaloids and has garnered interest for its biological activities, primarily as an insect antifeedant.[1] The development of a reliable synthetic route is crucial for enabling further investigation into its mechanism of action and potential therapeutic applications. The protocols outlined below provide a clear pathway to obtaining high-purity this compound for research purposes.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, which is outlined in the workflow diagram below. The initial step involves the synthesis of the intermediate, 4-hydroxy-1-methyl-2(1H)-quinolone. This is followed by a reaction that constructs the pyran ring to yield the final product.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-hydroxy-1-methyl-2(1H)-quinolone

This protocol describes the synthesis of the key intermediate, 4-hydroxy-1-methyl-2(1H)-quinolone, from N-methylaniline and diethyl malonate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-methylaniline and diethyl malonate in a 1:2 molar ratio.

-

Heating: Heat the reaction mixture to a high temperature (typically 240-250 °C) in a suitable heating mantle. The reaction is typically carried out without a solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product will often solidify upon cooling.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield 4-hydroxy-1-methyl-2(1H)-quinolone as a solid.

Quantitative Data:

| Reactants | Molar Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| N-Methylaniline, Diethyl Malonate | 1 : 2 | 240-250 | 3-5 | 60-70 |

Step 2: Synthesis of this compound

This protocol details the conversion of 4-hydroxy-1-methyl-2(1H)-quinolone to this compound. This transformation is proposed to proceed via an initial O-alkylation followed by a thermal rearrangement, likely a[2][2]-sigmatropic rearrangement (Claisen-Cope type).[3][4][5][6][7]

Experimental Protocol:

-

Reaction Setup: In a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, dissolve 4-hydroxy-1-methyl-2(1H)-quinolone.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group.

-

Alkylation: Add 3-chloro-3-methyl-1-butyne dropwise to the reaction mixture.

-

Heating and Rearrangement: Heat the reaction mixture to reflux. The initial O-alkylation product is expected to undergo an in-situ Claisen-Cope rearrangement to form the pyran ring of this compound.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture, and quench with water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: The crude this compound is then purified using the methods described below.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 4-hydroxy-1-methyl-2(1H)-quinolone | 3-Chloro-3-methyl-1-butyne, K₂CO₃ | DMF | Reflux | 50-60 (estimated) |

Purification of this compound

High purity of this compound is essential for accurate biological testing. The following purification methods can be employed.

Recrystallization

Recrystallization is a primary method for purifying the synthesized this compound.[2][8][9]

Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol are often suitable choices.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For higher purity, column chromatography can be utilized.

Protocol:

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.

-

Elution: Elute the compound from the column, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Key expected signals include those for the aromatic protons of the quinoline core, the N-methyl group, the gem-dimethyl groups, and the vinyl protons of the pyran ring.

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of this compound (C₁₅H₁₅NO₂, MW: 241.29 g/mol ).[10]

Biological Activity and Signaling Pathways

This compound is primarily known for its insect antifeedant properties.[1] The mechanism of action for antifeedants often involves the insect's gustatory system, where the compound interacts with taste receptors on sensory neurons, leading to feeding deterrence.[11][12][13][14][15] The specific molecular targets and signaling pathways in insects that are modulated by this compound are not yet fully elucidated and represent an area for future research. A proposed logical relationship for its antifeedant activity is depicted below.

Caption: Proposed mechanism of this compound's antifeedant activity.

Further research is required to identify the specific receptors and downstream signaling components involved in this process. There is currently a lack of information regarding the pharmacology and toxicology of this compound in mammalian systems.[16][17]

Conclusion

The protocols provided in this application note offer a comprehensive guide for the synthesis and purification of this compound. The availability of a reliable synthetic route will facilitate further studies into its biological activities and potential applications. Researchers are encouraged to utilize these methods to produce high-quality this compound for their investigations into its mechanism of action and other potential biological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mt.com [mt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Structural basis of the Cope rearrangement and cyclization in hapalindole biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. This compound | C15H15NO2 | CID 72819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. phatoxnatmed.org [phatoxnatmed.org]

- 17. The pharmacology and toxicology of the synthetic cathinone mephedrone (4-methylmethcathinone) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of N-Methylflindersine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylflindersine is a quinoline alkaloid that has been isolated from several plant species belonging to the Rutaceae family, notably from the genera Flindersia and Zanthoxylum. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including insect antifeedant, antimicrobial, and cytotoxic properties. These characteristics suggest its potential as a lead compound in the development of new therapeutic agents. This document provides detailed protocols for the extraction of this compound from plant materials, summarizes key quantitative data, and illustrates the experimental workflow and a putative signaling pathway associated with its cytotoxic effects.

Data Presentation: Quantitative Extraction Parameters

The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction time, temperature, and the solid-to-solvent ratio. The following table summarizes quantitative data from various alkaloid extraction studies, providing a comparative overview of different methodologies. While data specifically for this compound is limited, the presented values for total alkaloids offer a strong baseline for developing a specific extraction protocol.

| Plant Material Source | Extraction Method | Solvent System | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Yield of Alkaloids | Reference |

| Fagara chalybea (dried bark) | Maceration followed by Preparative Liquid Chromatography | Hexane, followed by 60% aqueous Methanol | Ambient | Not Specified | 1:6.7 (initial plant material to residual extract) | ~0.083% (of this compound from dried bark) | [1] |

| Anisodus luridus (roots) | Response Surface Methodology Optimized | 78% Ethanol | 68 | 20 | Not Specified | 6.211 mg/g (total tropane alkaloids) | [2] |

| Actinidia arguta (fruits) | Optimized Solvent Extraction | 70% Ethanol | 60 | 20 | 1:30 | 1.021 mg/g (total alkaloids) | [3] |

| Thalictrum delavayi (whole plant) | Ultrasound-Assisted Extraction (Optimized) | 0.8% Hydrochloric Acid | Not Specified (Sonication) | 54 | 1:12 | 2.46% (total alkaloids) | [4] |

| Acalypha indica | Ultrasound-Assisted Extraction | Ethyl acetate | Not Specified (Sonication) | 20 | Not Specified | 0.286 mg/g (total alkaloids) | [5] |

| Euphorbia hirta | Response Surface Methodology Optimized | Not Specified | 79.07 | 17.42 | 1:20 | 67.56 mg RE/g (total flavonoids) | [4] |

Experimental Protocols

The following protocols describe established methods for the extraction of alkaloids from plant materials. These can be adapted and optimized for the specific extraction of this compound.

Protocol 1: Solvent Maceration and Liquid-Liquid Extraction

This is a conventional and widely used method for alkaloid extraction.

1. Preparation of Plant Material:

- Collect the desired plant parts (e.g., leaves, bark, roots).

- Dry the plant material in a well-ventilated area away from direct sunlight, or in an oven at a controlled temperature (typically 40-50°C) to prevent degradation of bioactive compounds.

- Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Maceration:

- Weigh the powdered plant material and place it in a large conical flask or beaker.

- Add a suitable organic solvent. Based on literature, a non-polar solvent like hexane can be used for initial extraction, followed by a more polar solvent like a methanol-water mixture (e.g., 60% aqueous methanol)[1]. A general starting solid-to-liquid ratio is 1:10 to 1:20 (g/mL).

- Seal the container and allow it to stand at room temperature for 24-72 hours with occasional agitation.

3. Filtration and Concentration:

- Filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the solid plant residue.

- Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

- Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

4. Acid-Base Extraction (for purification):

- Dissolve the crude extract in a 5% hydrochloric acid solution. This will protonate the basic alkaloid, making it water-soluble.

- Filter the acidic solution to remove any insoluble material.

- Wash the acidic solution with a non-polar solvent like diethyl ether or dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

- Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide. This will deprotonate the alkaloid, making it insoluble in water.

- Extract the free base alkaloid from the alkaline solution using an immiscible organic solvent (e.g., chloroform or dichloromethane) three to four times.

- Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified alkaloid fraction.

5. Further Purification:

- The purified alkaloid fraction can be further subjected to chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) for the isolation of pure this compound[1].

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to accelerate the extraction process.

1. Preparation of Plant Material:

- Follow step 1 from Protocol 1.

2. Ultrasonic Extraction:

- Place a weighed amount of the powdered plant material into an extraction vessel.

- Add the chosen solvent (e.g., ethanol, methanol, or ethyl acetate). A solid-to-liquid ratio of 1:10 to 1:20 is a good starting point.

- Place the vessel in an ultrasonic bath.

- Sonication is typically carried out for a shorter duration compared to maceration, for instance, 20-60 minutes[4][5]. The temperature of the bath can also be controlled.

3. Filtration and Concentration:

- Follow step 3 from Protocol 1.

4. Purification:

- The crude extract can be purified using the acid-base extraction method described in step 4 of Protocol 1, followed by chromatographic separation.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

While the precise signaling pathway of this compound is not yet fully elucidated, its cytotoxic effects in cancer cells may be mediated through pathways commonly affected by other cytotoxic alkaloids. This diagram illustrates a plausible mechanism involving the induction of apoptosis.

Caption: Hypothetical signaling pathway for this compound cytotoxicity.

References

- 1. This compound | C15H15NO2 | CID 72819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxicity and mode of action of 1-alkylpyrrolidine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline alkaloids. Part 24. Dimerization of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of N-Methylflindersine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylflindersine is a quinoline alkaloid that has been isolated from various plant species and is noted for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo pharmacological research. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for the quantification of similar alkaloid compounds.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed analytical methods. These values are illustrative and based on data reported for the analysis of other quinoline alkaloids.[1][6][7][8][9] Actual performance should be determined during in-house method validation.[10][11][12][13][14]

Table 1: Illustrative Method Validation Parameters for this compound Quantification

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (R²) | > 0.999 | > 0.999 |

| Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |

| Limit of Detection (LOD) | ~20 ng/mL | ~0.2 ng/mL |

| Limit of Quantification (LOQ) | ~60 ng/mL | ~0.8 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |

| Precision (% RSD) | < 2% | < 5% |

| Specificity | Good | Excellent |

| Robustness | High | High |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a method for the quantification of this compound in plant extracts and other matrices using HPLC with UV detection.

1. Sample Preparation (from Plant Material)

-

Grinding: Grind dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).

-

Extraction:

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: Dilute the sample with the mobile phase if the concentration of this compound is expected to be outside the linear range of the calibration curve.

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[15]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of this compound (typically between 220-350 nm for quinoline alkaloids).

-

Run Time: Approximately 15 minutes.

3. Preparation of Standards and Calibration Curve

-

Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

-

Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. Perform a linear regression to obtain the calibration equation and correlation coefficient (R²).

4. Data Analysis

-

Inject the prepared sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS